molecular formula C12H13Cl B14672826 (6-Chlorohex-1-YN-1-YL)benzene CAS No. 35843-79-9

(6-Chlorohex-1-YN-1-YL)benzene

Cat. No.: B14672826
CAS No.: 35843-79-9
M. Wt: 192.68 g/mol
InChI Key: KEWGZEWAGMOMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-phenyl-1-hexyne is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a phenyl group, a chlorine atom, and a terminal alkyne. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-phenyl-1-hexyne typically involves multiple steps. One common method is the alkylation of phenylacetylene with 1-chlorohexane in the presence of a strong base such as sodium amide (NaNH2). The reaction is carried out under anhydrous conditions to prevent the formation of side products.

Industrial Production Methods

Industrial production of 6-chloro-1-phenyl-1-hexyne may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-phenyl-1-hexyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Phenylhexanone or phenylhexanoic acid.

    Reduction: 6-chloro-1-phenyl-1-hexene or 6-chloro-1-phenylhexane.

    Substitution: 6-azido-1-phenyl-1-hexyne or 6-cyano-1-phenyl-1-hexyne.

Scientific Research Applications

6-Chloro-1-phenyl-1-hexyne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-1-phenyl-1-hexyne involves its interaction with molecular targets through its functional groups. The phenyl group can engage in π-π interactions, while the alkyne can participate in cycloaddition reactions. The chlorine atom can undergo nucleophilic substitution, leading to the formation of various derivatives. These interactions can modulate biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-hexyne: Lacks the phenyl group, making it less versatile in certain reactions.

    1-Phenyl-1-hexyne: Does not have the chlorine atom, affecting its reactivity in substitution reactions.

    6-Bromo-1-phenyl-1-hexyne: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.

Uniqueness

6-Chloro-1-phenyl-1-hexyne is unique due to the combination of a phenyl group, a chlorine atom, and a terminal alkyne. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.

Properties

CAS No.

35843-79-9

Molecular Formula

C12H13Cl

Molecular Weight

192.68 g/mol

IUPAC Name

6-chlorohex-1-ynylbenzene

InChI

InChI=1S/C12H13Cl/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,7,11H2

InChI Key

KEWGZEWAGMOMIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCCCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.